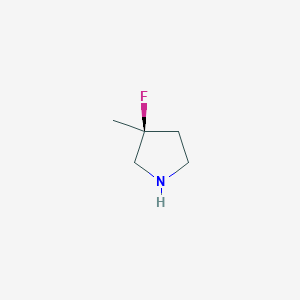

(3S)-3-Fluoro-3-methylpyrrolidine

Description

(3S)-3-Fluoro-3-methylpyrrolidine is a fluorinated pyrrolidine derivative characterized by a five-membered saturated amine ring with a fluorine atom and a methyl group at the third carbon in the (S)-configuration. Its molecular formula is C₅H₁₀FN, with a molecular weight of 119.14 g/mol.

Properties

IUPAC Name |

(3S)-3-fluoro-3-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c1-5(6)2-3-7-4-5/h7H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAPCSXSRDTDMC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluoro-3-methylpyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For example, starting from (S)-3-methylpyrrolidine, selective fluorination can be achieved using reagents like Selectfluor under controlled conditions to introduce the fluorine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign fluorinating agents and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Fluoro-3-methylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield de-fluorinated or partially reduced products.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-bearing carbon, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: De-fluorinated pyrrolidines.

Substitution: Amino or thio-substituted pyrrolidines.

Scientific Research Applications

(3S)-3-Fluoro-3-methylpyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can mimic hydrogen or hydroxyl groups, enhancing metabolic stability and bioavailability.

Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (3S)-3-Fluoro-3-methylpyrrolidine depends on its specific application In medicinal chemistry, the fluorine atom can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural and Physicochemical Properties

The table below compares (3S)-3-Fluoro-3-methylpyrrolidine with two analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group Characteristics |

|---|---|---|---|---|

| This compound | C₅H₁₀FN | 119.14 | -F, -CH₃ at C3 | High electronegativity (F), moderate steric bulk |

| (3S)-3-(3-Nitrophenoxy)pyrrolidine | C₁₀H₁₂N₂O₃ | 208.22 | -O-(3-nitrophenyl) at C3 | Polar nitro group, aromatic ring, increased π-π interaction potential |

| (3S)-3-(2-Methylphenoxy)pyrrolidine | C₁₁H₁₅NO | 177.24 | -O-(2-methylphenyl) at C3 | Lipophilic aryl group, steric hindrance from methyl |

Key Observations :

- Fluorine vs. Aryloxy Groups : The fluorine atom in this compound enhances metabolic stability and reduces polar surface area compared to the aryloxy-containing analogs, which may improve blood-brain barrier permeability .

In Vitro vs. In Vivo Performance

- Studies on structurally related glycolipids (e.g., TDEs vs. diesters) demonstrate that minor structural changes (e.g., branching vs. linear chains) can lead to significant differences in cytokine production in vitro, though in vivo responses may remain similar due to compensatory mechanisms .

- For this compound, the fluorine atom’s electronegativity may stabilize hydrogen-bonding interactions in target proteins (e.g., ion channels), whereas bulkier aryloxy groups (e.g., nitrophenoxy) could disrupt such interactions despite higher binding affinity in isolated systems .

Species-Specific Responses

- This suggests that fluorinated pyrrolidines may exhibit varying efficacy across species, necessitating tailored preclinical models.

Challenges in Comparative Analysis

- Lack of Direct Data: No direct comparative studies on this compound and its analogs were identified in the provided evidence. Existing data rely on structural extrapolation and indirect findings from unrelated compounds.

Biological Activity

(3S)-3-Fluoro-3-methylpyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits unique biological activities that make it a valuable component in drug design and synthesis.

- Molecular Formula : CHFN

- Molecular Weight : 103.14 g/mol

- CAS Number : 1637399-35-9

The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The biological activity of this compound primarily involves its interactions with various receptors and enzymes. The fluorine atom's electronegativity affects binding affinities and selectivity towards these targets. The stereochemistry of the pyrrolidine ring is crucial, as it influences how the compound interacts with enantioselective proteins and other biomolecules.

Biological Applications

- Enzyme Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its structural properties, which allow researchers to probe specific binding sites and conformational changes.

- Pharmacological Potential : Investigations are ongoing regarding its potential as a pharmacophore in developing new treatments for neurological disorders. Its unique structure may provide advantages in targeting specific pathways involved in these conditions.

- Agrochemical Development : The compound's properties also extend to the development of agrochemicals, where it can enhance the efficacy of certain formulations.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuropharmacology : Research indicates that derivatives of this compound exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor, with pKi values demonstrating high affinity. This suggests potential applications in treating mood disorders .

- Metabolic Stability : Modifications to the pyrrolidine structure have been explored to improve metabolic stability against CYP450-mediated oxidation, thus enhancing the efficacy of related compounds in therapeutic contexts .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for (3S)-3-Fluoro-3-methylpyrrolidine, and how can stereochemical integrity be maintained during fluorination?

Methodological Answer: The synthesis typically involves fluorination of a pyrrolidine precursor. Key steps include:

Starting Material : A pyrrolidine derivative with a methyl group at the 3-position.

Fluorination : Use of fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions to ensure stereochemical retention.

Purification : Chiral chromatography or crystallization to isolate the (3S)-enantiomer.

Q. Critical Parameters :

- Temperature control (<0°C for DAST reactions) to minimize racemization.

- Use of chiral auxiliaries or catalysts to enforce stereoselectivity .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Fluorination | DAST, anhydrous DCM, -78°C | Introduce fluorine with stereochemical control |

| Purification | Chiral HPLC (e.g., Chiralpak® AD-H column) | Isolate (3S)-enantiomer |

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR for coupling constants indicative of stereochemistry (e.g., vicinal values).

- Chiral Chromatography : Use columns like Chiralcel® OD-H with hexane/isopropanol mobile phases.

- Polarimetry : Measure optical rotation and compare to literature values for enantiopure standards .

Advanced Research Questions

Q. How do fluorination patterns on the pyrrolidine ring influence the compound's pharmacokinetic properties in preclinical models?

Methodological Answer: Fluorination alters lipophilicity, metabolic stability, and membrane permeability. Key approaches:

- LogP Measurement : Compare fluorinated vs. non-fluorinated analogs using shake-flask or HPLC methods.

- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated oxidation.

- In Vivo PK Studies : Monitor plasma half-life and bioavailability in rodent models.

Q. Example Findings :

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for fluorinated pyrrolidine derivatives?

Methodological Answer:

Solubility Optimization : Use co-solvents (e.g., PEG-400) or lipid-based formulations to improve bioavailability.

Target Engagement Studies : Employ PET imaging or radioligand binding assays to verify target interaction in vivo.

Metabolite Profiling : Identify active metabolites via LC-MS/MS that may contribute to in vivo efficacy .

| Discrepancy | Resolution Strategy |

|---|---|

| High in vitro IC but low in vivo efficacy | Assess plasma protein binding or metabolite activation |

| Poor correlation between enzyme inhibition and cellular activity | Evaluate membrane permeability via PAMPA assay |

Q. How can QSAR models guide the design of new analogs of this compound with improved target selectivity?

Methodological Answer:

- Descriptor Selection : Use steric (molar refractivity), electronic (Hammett constants), and topological (Morgan fingerprints) parameters.

- Model Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting.

- Design Insights :

- Substituents at the 4-position enhance selectivity for dopamine D over D receptors.

- Methyl groups reduce hERG channel liability by lowering lipophilicity .

Q. Example QSAR Output :

| Analog | Predicted IC (nM) | Selectivity Ratio (D/D) |

|---|---|---|

| 3-Fluoro-3-methyl | 12 ± 3 | 5.2 |

| 3-Fluoro-4-methyl | 8 ± 2 | 8.7 |

Q. What analytical techniques are critical for detecting fluorinated byproducts during scale-up synthesis?

Methodological Answer:

Q. How does the fluorine atom in this compound impact its conformational flexibility compared to non-fluorinated analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.